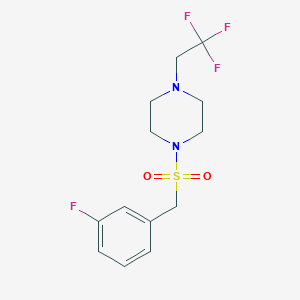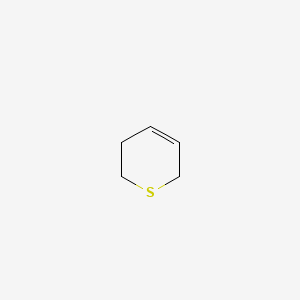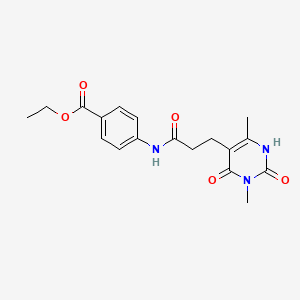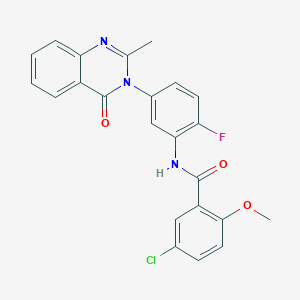
1-((3-Fluorobenzyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine
カタログ番号 B2800455
CAS番号:
1235013-05-4
分子量: 340.34
InChIキー: KYJOCGRXAQEHOA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-Fluorobenzyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as FSP or FSP-001 and is a member of the piperazine family of compounds.
科学的研究の応用
Antibacterial and Antimicrobial Applications
- Antibacterial Activities in Agriculture: Piperazine derivatives have demonstrated efficacy against plant pathogens like G. zeae, C. mandshurica, and F. oxysporum, showing potential as antibacterial agents in agricultural applications (Wu Qi, 2014).
- Antifungal Activity: Certain piperazine derivatives have shown moderate to good antifungal activity, distinguishing between different fungal species, indicating their potential in antifungal treatments (Sunil N Darandale et al., 2013).
- Bioactivities in Pharmaceutical Development: Piperazine derivatives are noted for their bioactivities, including cytotoxic/anticancer effects and carbonic anhydrase inhibitory effects, highlighting their potential in drug development (H. Gul et al., 2019).
Structural and Chemical Studies
- Molecular Structure Analysis: Studies have elucidated the molecular structure and intermolecular interactions of piperazine derivatives, providing insights into their chemical properties and potential applications in various fields (S. Sreenivasa et al., 2013).
Therapeutic Potential
- Cancer Treatment Applications: Piperazine derivatives have shown promising results in inhibiting human breast cancer cell proliferation, suggesting their potential in cancer treatment (C. Ananda Kumar et al., 2007).
- Neurological Disorder Imaging: Compounds like 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine have been developed for imaging σ1 receptors in the brain, indicating their potential in studying and treating neurological disorders (Yingfang He et al., 2017).
Chemical Synthesis and Modification
- Synthesis for Radioligand Imaging: Synthesis techniques have been developed for creating piperazine derivatives that can be used as radioligands for receptor imaging, contributing to diagnostic imaging in medical applications (Tian Hai, 2002).
特性
IUPAC Name |
1-[(3-fluorophenyl)methylsulfonyl]-4-(2,2,2-trifluoroethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F4N2O2S/c14-12-3-1-2-11(8-12)9-22(20,21)19-6-4-18(5-7-19)10-13(15,16)17/h1-3,8H,4-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJOCGRXAQEHOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)S(=O)(=O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Fluorobenzyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-(4-Bromophenyl)-1-methylpiperidin-4-one
1499211-13-0

![4-chloro-2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B2800373.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![Tert-butyl N-(9-imino-9-oxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B2800375.png)



![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2800381.png)
![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2800383.png)
![1,2,3,4-Tetrahydropyrido[2,3-d]pyridazine-5(6H)-one](/img/structure/B2800384.png)



![2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)quinoline-4-carboxamide](/img/structure/B2800394.png)
